2-(oxan-2-yl)acetaldehyde

Description

Contextualization within Organic Chemistry

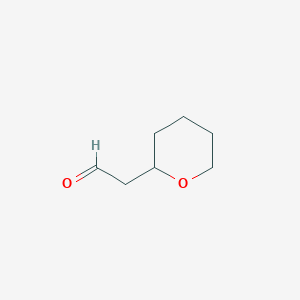

2-(oxan-2-yl)acetaldehyde, with the chemical formula C7H12O2, is classified as a heterocyclic aldehyde. Its structure is characterized by an oxane (tetrahydropyran) ring attached to an acetaldehyde (B116499) group at the second position. The oxane ring is a six-membered heterocycle containing one oxygen atom. This structural motif is a key feature in many biologically active compounds and natural products. The presence of both a cyclic ether and a reactive aldehyde group makes this compound a valuable building block in organic synthesis. The aldehyde functionality allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Historical Perspective on the Study of this compound

While a detailed historical timeline for the initial synthesis or discovery of this compound is not extensively documented in readily available literature, its study is intrinsically linked to the broader investigation of heterocyclic compounds and their applications. The exploration of oxane derivatives has been a continuous effort in organic chemistry, driven by the prevalence of this ring system in natural products like certain antibiotics and antiparasitic agents. vulcanchem.com The development of synthetic methods to create and modify such structures has been a focus of research for many decades. The study of related compounds, such as those involving the functionalization of the oxane ring, has indirectly contributed to the understanding of the reactivity and potential of this compound.

Significance of this compound in Synthetic Methodologies

The significance of this compound in synthetic methodologies stems from its bifunctional nature. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, which are fundamental processes in constructing larger molecular frameworks. For instance, it can undergo reactions like the Wittig reaction to form alkenes, or aldol (B89426) and Knoevenagel condensations to create α,β-unsaturated systems.

One notable application is its potential use in reductive amination to synthesize amines. For example, the reaction of a similar compound, 2-(2-methyloxan-2-yl)acetaldehyde, with ammonia (B1221849) and a reducing agent like sodium cyanoborohydride can produce 2-(2-methyloxan-2-yl)ethan-1-amine. vulcanchem.com This highlights a pathway to introduce an amine group, a common functional group in pharmaceuticals.

Furthermore, the oxane ring can influence the stereochemical outcome of reactions, making it a useful component in asymmetric synthesis. The conformational rigidity of the ring can provide a chiral environment that directs the approach of reagents, leading to the formation of specific stereoisomers. This is particularly important in the synthesis of biologically active molecules where specific stereochemistry is often crucial for activity.

The table below summarizes some key physical and chemical properties of this compound and related compounds, providing a basis for its utility in synthesis.

| Property | Value |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | ~234.5°C at 760 mmHg (for the related 2-(oxan-2-yl)ethanol) chemsrc.com |

| Flash Point | ~101.4°C (for the related 2-(oxan-2-yl)ethanol) chemsrc.com |

| LogP | ~0.93790 (for the related 2-(oxan-2-yl)ethanol) chemsrc.com |

Note: Some data is for the related compound 2-(oxan-2-yl)ethanol as specific data for this compound can be limited.

Scope and Objectives of Research on this compound

Current and future research involving this compound and its derivatives is likely to focus on several key areas. A primary objective is the development of new and more efficient synthetic routes to this compound and its analogues. This includes exploring novel catalytic methods, potentially utilizing asymmetric catalysis to control stereochemistry. vulcanchem.com

Another significant area of research is the expansion of its applications in the synthesis of complex target molecules. This involves using this compound as a key intermediate in the total synthesis of natural products or in the creation of libraries of compounds for biological screening. The structural motifs derived from this aldehyde are present in various complex natural products, including some antibiotics. vulcanchem.commolport.commolport.comdrugbank.com

Furthermore, investigations into the conformational analysis of the oxane ring and its influence on reactivity and stereoselectivity will continue to be an important aspect of research. Understanding these structure-reactivity relationships is crucial for designing more effective and selective synthetic transformations. The development of one-pot and multi-component reactions involving this aldehyde is also a promising avenue for increasing synthetic efficiency and reducing waste. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-2-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-4-7-3-1-2-6-9-7/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILZHONTPSTKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Oxan 2 Yl Acetaldehyde

Retrosynthetic Analysis of 2-(oxan-2-yl)acetaldehyde

A retrosynthetic analysis of this compound reveals several potential starting points. The primary disconnection would be at the C-C bond between the acetaldehyde (B116499) moiety and the oxane ring. This leads to an oxanyl anion equivalent and an acetaldehyde cation equivalent, or vice versa. A more practical approach involves disconnecting the C-O bond of the tetrahydropyran (B127337) (THP) ether, suggesting a precursor alcohol that can be oxidized to the target aldehyde. This leads back to simpler, more readily available starting materials.

Another key retrosynthetic strategy considers the entire tetrahydropyranyl group as a protecting group for an alcohol. This approach is common in the synthesis of complex molecules where a hydroxyl group needs to be masked during certain reaction steps. pressbooks.pub

Established Synthetic Routes to this compound

Established methods for synthesizing this compound often rely on conventional organic chemistry transformations.

One common approach involves the protection of a diol, followed by a series of reactions to introduce the acetaldehyde functionality. For instance, starting from a suitable diol, the formation of a cyclic acetal (B89532) can protect the hydroxyl groups. highfine.com Subsequent functional group interconversions can then lead to the desired product.

Another established route is the oxidation of the corresponding alcohol, 2-(oxan-2-yl)ethanol. Various oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

A different strategy begins with the reaction of a Grignard reagent with a suitable electrophile. For example, the Grignard reagent derived from 2-bromomethyl-oxane can react with a protected acetaldehyde equivalent.

Protecting groups are crucial in the multi-step synthesis of complex molecules like the precursors to this compound. researchgate.net The tetrahydropyranyl (THP) group itself is a widely used acid-labile protecting group for alcohols. glenresearch.com

In syntheses where other functional groups are present, various protecting groups may be employed. For instance, in the synthesis of complex natural products containing the this compound moiety, other hydroxyl or amino groups in the molecule might be protected using silyl (B83357) ethers, benzyl (B1604629) ethers, or carbamates to prevent unwanted side reactions. highfine.comevitachem.com The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. pressbooks.pub An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others. researchgate.net

| Protecting Group | Introduction Reagents | Removal Conditions |

| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, AcOH) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF) |

| Benzyl (Bn) | Benzyl bromide, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |

| Acetyl (Ac) | Acetic anhydride, Pyridine | Base (e.g., NaOMe) or Acid |

Conventional Approaches to this compound Synthesis

Emerging and Green Chemistry Approaches for this compound Production

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods.

Catalytic methods offer significant advantages in terms of efficiency and waste reduction. For the synthesis of aldehydes, catalytic oxidation of primary alcohols is a key strategy. Various metal-based and organocatalytic systems have been developed for this purpose. For example, the use of titanosilicate catalysts has been explored for the ammoximation of acetaldehyde to acetaldehyde oxime, demonstrating the potential of catalysis in acetaldehyde-related syntheses. rsc.org While not directly for this compound, similar catalytic principles could be applied. The oxidative dehydrogenation of ethanol (B145695) to acetaldehyde over catalysts like AgLi/SiO₂ has also been studied, achieving high yields. bcrec.id

The acetalization of glycerol (B35011) with aldehydes, another related reaction, has been efficiently catalyzed by solid acid catalysts and ionic liquids, highlighting the move towards more environmentally friendly catalytic systems. mdpi.com Asymmetric catalytic alkynylation of acetaldehyde has also been achieved, which is relevant for producing chiral building blocks. nih.gov

Flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. wuxiapptec.comcam.ac.uk In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. wuxiapptec.com This technology is particularly well-suited for reactions involving unstable intermediates or hazardous reagents. rsc.org

The continuous synthesis of various organic compounds, including active pharmaceutical ingredients, has been successfully demonstrated using flow chemistry. mdpi.comgoflow.at For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. This might involve the in-line formation of a protected alcohol followed by immediate oxidation to the aldehyde, minimizing the isolation of intermediates. The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the sustainability and efficiency of the process. wuxiapptec.com

Biocatalytic Pathways to this compound

The quest for greener and more efficient chemical synthesis has led to the exploration of biocatalytic methods for producing aldehydes. These approaches utilize isolated enzymes or whole-cell systems to catalyze reactions under mild conditions, often with high selectivity and reduced environmental impact. chemrxiv.orgbeilstein-journals.org While specific literature detailing the biocatalytic production of this compound is sparse, established principles of biocatalysis can be applied to conceptualize viable pathways.

A primary biocatalytic route would involve the selective oxidation of the corresponding primary alcohol, 2-(oxan-2-yl)ethanol. Two main classes of enzymes are suitable for this transformation: alcohol dehydrogenases (ADHs) and alcohol oxidases (AOx). chemrxiv.orgbeilstein-journals.org

Alcohol Dehydrogenase (ADH) Systems: ADHs catalyze the reversible oxidation of alcohols to aldehydes. beilstein-journals.org This reaction requires a stoichiometric co-substrate, typically a ketone like acetone, to accept the hydrogen. The thermodynamic equilibrium can be unfavorable, necessitating strategies to shift the reaction towards the aldehyde product. beilstein-journals.org

Alcohol Oxidase (AOx) Systems: Oxidases offer an advantage by using molecular oxygen as the terminal electron acceptor, making the reaction essentially irreversible. beilstein-journals.org This process generates hydrogen peroxide (H₂O₂) as a byproduct, which can be detrimental to the enzyme. chemrxiv.orgbeilstein-journals.org Consequently, AOx systems are often paired with catalase, an enzyme that efficiently disproportionates H₂O₂ into water and oxygen. chemrxiv.orgbeilstein-journals.org

Whole-cell biocatalysis presents a particularly promising approach. Using engineered microorganisms, such as Escherichia coli or yeast, to overexpress a desired enzyme (like an ADH or AOx) can be highly cost-effective. chemrxiv.orgnih.gov The cells provide the necessary cofactors and a protective environment for the enzyme, eliminating the need for costly enzyme isolation and cofactor regeneration systems. chemrxiv.org For instance, a high-density fermentation of E. coli overexpressing 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been successfully used to produce chiral lactol intermediates, demonstrating the power of whole-cell systems in synthesizing complex cyclic ethers from aldehyde precursors. nih.gov Such a system could be adapted for the synthesis of this compound precursors.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, yield, and purity of any synthetic route to this compound are critically dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, temperature, pressure, and reagent stoichiometry.

The solvent is not merely an inert medium but plays a crucial role in influencing reaction kinetics and product distribution, particularly in aldehyde synthesis. frontiersin.org The choice between protic and aprotic solvents can dramatically alter the reaction outcome.

Systematic studies on the oxidation of other aldehydes, such as 2-ethylhexanal (B89479), have shown that solvent polarity and the ability to form hydrogen bonds are critical. frontiersin.org Protic solvents, like alcohols, can form hydrogen bonds with the aldehyde group. This interaction can increase the bond energy of the aldehydic C-H bond, potentially slowing the rate of oxidation but also enhancing selectivity by promoting specific hydrogen transfer steps in certain reaction pathways. frontiersin.org In contrast, aprotic solvents with low polarity may lead to different product distributions. frontiersin.org The optimal approach can sometimes involve using mixed solvent systems or techniques like solvent evaporation to manipulate intermolecular forces during the reaction. frontiersin.org

| Solvent Type | Example Solvent | Key Interaction | Potential Effect on Aldehyde Synthesis |

|---|---|---|---|

| Protic | Isopropanol (B130326) | Hydrogen bond donor | Increases selectivity for the desired acid product in over-oxidation scenarios; may decrease reaction rate. frontiersin.org |

| Aprotic Non-Polar | n-Hexane | van der Waals forces | Higher reaction rates but potentially lower selectivity, leading to more byproducts. frontiersin.org |

| Aprotic Polar | Acetonitrile (B52724) | Dipole-dipole interactions | Intermediate behavior, balancing reactivity and selectivity. |

| Mixed | Isopropanol/n-Hexane | Mixed interactions | Can be optimized to achieve both high conversion and high selectivity. frontiersin.org |

Temperature is a fundamental parameter that controls the rate of chemical reactions. For the synthesis of this compound, higher temperatures generally lead to faster reaction rates. However, for aldehydes, elevated temperatures can also promote undesirable side reactions, such as polymerization, decomposition, or over-oxidation. scribd.comiitk.ac.in In biocatalytic processes, temperature is even more critical, as enzymes have an optimal temperature range for activity and stability; exceeding this range can lead to irreversible denaturation. nih.gov

Pressure can also be a significant factor, especially in reactions involving gaseous reagents, such as oxidations using air or pure oxygen. frontiersin.org Increasing the partial pressure of oxygen can enhance the rate of oxidation but must be carefully controlled to avoid creating explosive mixtures and to manage heat removal from the exothermic reaction. scribd.com High-pressure conditions can also influence the kinetics and equilibrium of polymerization reactions, a known side reaction for simple aldehydes. kyoto-u.ac.jp For most laboratory- and industrial-scale syntheses in the liquid phase, reactions are typically run at or near atmospheric pressure for operational simplicity and safety, unless a high-pressure condition is mechanistically required.

The precise control of reagent stoichiometry—the molar ratio of reactants—is essential for maximizing the yield of this compound and minimizing waste. In an oxidation reaction starting from 2-(oxan-2-yl)ethanol, for example, using an excess of the oxidizing agent could lead to the over-oxidation of the desired aldehyde to the corresponding carboxylic acid, 2-(oxan-2-yl)acetic acid. Conversely, an insufficient amount of the oxidant would result in an incomplete reaction and a lower yield.

The purity of starting materials and reagents is equally crucial. Impurities can have several detrimental effects:

Side Reactions: Impurities can participate in unwanted side reactions, leading to a complex product mixture and making purification difficult.

Catalyst Poisoning: In catalytic processes, impurities can act as poisons, deactivating the catalyst. This is especially critical in biocatalysis, where trace amounts of heavy metals or organic inhibitors can completely halt an enzymatic reaction. researchgate.net

Product Contamination: Impurities present in the starting materials may carry through the reaction and contaminate the final product, affecting its quality and suitability for subsequent applications.

Achieving high yield and purity, such as the 76% yield and 95.2% purity reported in a complex biocatalytic synthesis, is directly tied to the meticulous control of stoichiometry and reagent quality.

Temperature and Pressure Optimization for this compound Formation

Scale-up Considerations for this compound Synthesis

Transitioning a synthetic route for this compound from a laboratory benchtop to large-scale industrial production introduces significant challenges that must be addressed to ensure the process is safe, efficient, and economically viable. researchgate.net

Key considerations for scale-up include:

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Exothermic reactions, such as oxidations, require efficient heat removal systems to prevent thermal runaways. Adequate mixing is also vital to ensure homogeneity in temperature and reactant concentration, which is crucial for consistent product quality. Mass transfer limitations, particularly the poor solubility of oxygen in aqueous media for aerobic oxidations, can become a rate-limiting factor and require specialized reactor designs or operating conditions to overcome. beilstein-journals.org

Reactor Design: The choice of reactor (e.g., batch, semi-batch, or continuous flow) depends on the reaction kinetics, heat transfer requirements, and production volume. For biocatalytic processes, stirred-tank bioreactors are common, but continuous-flow reactors are gaining traction as they can offer superior control over mass transfer and reaction conditions. beilstein-journals.org

Downstream Processing: Isolating and purifying the final product from the reaction mixture can account for a significant portion of the total production cost. The scale-up of purification techniques like distillation, extraction, and chromatography must be carefully designed to be efficient and economical.

Safety and Environmental Impact: Aldehydes are reactive and often volatile compounds. iitk.ac.in Process safety management is critical to handle these materials at scale. Furthermore, the principles of green chemistry, such as minimizing waste and using less hazardous substances, are increasingly important drivers in process development. frontiersin.org Biocatalytic routes are often favored in this regard due to their use of water as a solvent and operation under mild conditions. nih.gov

Iii. Chemical Transformations and Reactivity of 2 Oxan 2 Yl Acetaldehyde

Electrophilic Reactivity of the Aldehyde Moiety in 2-(oxan-2-yl)acetaldehyde

The carbonyl carbon of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This inherent electrophilicity makes it a target for various nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org

Reaction with Organometallic Reagents:

Grignard Reagents: These organomagnesium halides (R-MgX) are potent nucleophiles that react with aldehydes to form secondary alcohols upon acidic workup. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction involves the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. doubtnut.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) are highly reactive nucleophiles that readily add to aldehydes, including those with ether linkages like the oxane ring, to produce secondary alcohols after protonation. uniurb.itmasterorganicchemistry.com The reaction proceeds via nucleophilic attack on the carbonyl carbon to form a stable tetrahedral intermediate. masterorganicchemistry.com

A generalized scheme for the nucleophilic addition of organometallic reagents to this compound is presented below:

Reaction Scheme: Nucleophilic Addition to this compound

| Reactant | Reagent | Product |

| This compound | 1. R-MgX (Grignard) or R-Li (Organolithium) 2. H₃O⁺ (acidic workup) | 1-(oxan-2-yl)alkan-2-ol |

Condensation reactions of aldehydes involve the initial nucleophilic addition followed by the elimination of a small molecule, typically water. nih.gov

Wittig Reaction: This reaction provides a powerful method for alkene synthesis by reacting an aldehyde with a phosphorus ylide (Wittig reagent). organic-chemistry.orglibretexts.orglibretexts.org The reaction of this compound with a Wittig reagent would yield a substituted alkene, with the geometry of the product (E or Z) being dependent on the nature of the ylide used. organic-chemistry.orgvisualizeorgchem.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. dalalinstitute.com

Imine Formation (Schiff Base Formation): Aldehydes react with primary amines under mildly acidic conditions to form imines, which are compounds containing a carbon-nitrogen double bond. lumenlearning.commasterorganicchemistry.comorganic-chemistry.org This reversible reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.orgyoutube.com The reaction of this compound with a primary amine would result in the formation of an N-substituted 1-(oxan-2-yl)ethan-1-imine.

Table of Condensation Reactions

| Reaction Name | Reactant 2 | Key Features | Product Type |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Forms a C=C double bond; stereoselective potential. organic-chemistry.orgvisualizeorgchem.com | Alkene |

| Imine Formation | Primary Amine (R-NH₂) | Forms a C=N double bond; reversible. lumenlearning.commasterorganicchemistry.com | Imine (Schiff Base) |

Nucleophilic Addition Reactions of this compound

Nucleophilic Reactivity of the Alpha-Carbon of this compound

The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) of this compound are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org

The formation of an enolate anion from this compound is a crucial step that unlocks its nucleophilic potential. ucsb.edu The resulting enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. libretexts.org This enolate can then react with various electrophiles. For instance, in the presence of an alkyl halide, the enolate can undergo C-alkylation, forming a new carbon-carbon bond at the α-position. libretexts.orgx-mol.com

The aldol (B89426) reaction is a cornerstone of carbonyl chemistry where an enolate reacts with another carbonyl compound. msu.eduwikipedia.orgoxfordsciencetrove.com this compound can participate in aldol reactions in two ways:

As an electrophile: It can react with an enolate derived from another ketone or aldehyde.

As a nucleophile: It can be converted into its enolate, which can then attack another molecule of itself (a self-aldol reaction) or a different aldehyde or ketone (a crossed-aldol reaction). libretexts.org

The initial product of an aldol reaction is a β-hydroxy aldehyde. libretexts.org This product can often undergo subsequent dehydration, especially with heating or under acidic/basic conditions, to yield an α,β-unsaturated aldehyde. wikipedia.org The equilibrium of the initial addition step is influenced by steric factors. libretexts.org

Aldol Reaction Pathways

| Role of this compound | Reaction Partner | Initial Product | Dehydrated Product |

| Electrophile | Enolate of another carbonyl | β-hydroxy aldehyde/ketone | α,β-unsaturated aldehyde/ketone |

| Nucleophile (as enolate) | Another molecule of itself | 3-hydroxy-2-(oxan-2-ylmethyl)butanal | 2-(oxan-2-ylmethyl)but-2-enal |

| Nucleophile (as enolate) | Different aldehyde/ketone | Crossed aldol addition product | Crossed aldol condensation product |

The Knoevenagel condensation is a variation of the aldol condensation where the nucleophile is generated from an active methylene (B1212753) compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malonic esters, cyanoacetic esters). sigmaaldrich.comresearchgate.net This reaction is typically catalyzed by a weak base, such as an amine. sigmaaldrich.com this compound serves as the electrophilic aldehyde component. The reaction proceeds through a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.comorganic-chemistry.org The use of compounds like malononitrile (B47326) with various aldehydes is a common strategy for forming C-C bonds. acgpubs.org

Aldol Reactions with this compound

Reactions Involving the Tetrahydropyran (B127337) Ring of this compound

The tetrahydropyran ring, while generally stable, can participate in specific reactions, particularly at the C2 position, which is activated by the ring oxygen, creating an acetal-like linkage.

The acetal-like C2 position of the tetrahydropyran ring in this compound makes it susceptible to cleavage under certain conditions, analogous to the behavior of other cyclic ethers and acetals. libretexts.orglibretexts.org These ring-opening reactions are typically facilitated by acidic or basic conditions, leading to acyclic products.

Under acidic conditions, the ring oxygen is protonated, which activates the C2-O bond towards nucleophilic attack. This process can be compared to the acid-catalyzed opening of epoxides, which also proceeds via a protonated intermediate. libretexts.org The reaction of related dihydropyran carbaldehydes with nucleophiles like ammonia (B1221849) or glycine (B1666218) esters in the presence of an acid catalyst has been shown to result in the opening of the pyran ring. chim.it For this compound, this would involve the cleavage of the endocyclic C-O bond, generating a δ-hydroxy aldehyde derivative.

Base-catalyzed ring-opening is less common for simple ethers but can occur in strained rings like epoxides. libretexts.org For the tetrahydropyran ring, strong nucleophiles or bases would be required. In reactions involving related β-carbonyl dihydropyrans, the use of certain organometallic reagents can lead to products resulting from the opening of the tetrahydropyran ring. chim.it

The table below summarizes potential ring-opening reactions based on mechanistic principles observed in related heterocyclic systems.

| Reaction Condition | Typical Reagents | Plausible Mechanism | Potential Product Type |

| Acid-Catalyzed | H₃O⁺, Lewis Acids (e.g., ZnCl₂, TiCl₄) | Protonation of ring oxygen followed by nucleophilic attack (Sɴ1-like or Sɴ2-like) at C2. libretexts.orgchim.it | δ-Hydroxy-γ,δ-unsaturated aldehyde or its derivatives |

| Nucleophilic Addition | Amines (e.g., NH₃, R-NH₂), Organometallic Reagents | Nucleophilic attack at the electrophilic C2 position, potentially leading to ring cleavage. chim.it | Substituted acyclic amino-aldehydes |

Functionalization of the saturated oxane ring without its cleavage is a key strategy for creating complex, substituted tetrahydropyrans, which are prevalent motifs in many bioactive natural products. nih.gov While direct functionalization of this compound is not widely reported, methods applied to similar tetrahydropyran systems are relevant. These include C-H activation and stereoselective alkylation.

Palladium-catalyzed C-H activation has emerged as a powerful tool for functionalizing cyclic ethers. organic-chemistry.org A combination of a Pd(II) catalyst and a Lewis acid co-catalyst can enable the formation of various pyran motifs from alcohol precursors, suggesting that direct C-H functionalization on the tetrahydropyran ring of derivatives of this compound could be feasible. organic-chemistry.org

Furthermore, stereoselective alkylation is a crucial method for introducing substituents onto the ring. In the synthesis of functionalized tetrahydropyran subunits for natural products like (−)-lasonolide A, β-keto esters derived from pyran precursors are stereoselectively alkylated to install new stereocenters on the ring. nih.gov This approach could be adapted to derivatives of this compound to build molecular complexity.

| Functionalization Strategy | Catalyst/Reagent System | Description | Reference |

| C-H Activation/Functionalization | Pd(II)/bis-sulfoxide + Lewis Acid | Enables the introduction of new bonds (e.g., C-C, C-O) at specific C-H positions on the pyran ring. | organic-chemistry.org |

| Stereoselective Alkylation | NaH, MeI on a β-keto ester derivative | Introduction of an alkyl group at a specific position with stereochemical control, typically alpha to a carbonyl. | nih.gov |

| Prins Cyclization | Copper(II) triflate–bisphosphine complex | A tandem olefin migration and Prins cyclization process used to synthesize substituted tetrahydropyrans from homoallylic alcohols and aldehydes. nih.gov | nih.gov |

Ring-Opening Reactions of the Oxane Moiety in this compound

Rearrangement Reactions of this compound and its Derivatives

Molecular rearrangements allow for the construction of complex molecular architectures from simpler precursors. Derivatives of this compound can be designed to undergo specific rearrangement reactions, particularly those involving the formation or modification of the heterocyclic ring.

The Petasis-Ferrier rearrangement is a notable example used in the synthesis of substituted tetrahydropyrans. This reaction involves the condensation of a chiral β-hydroxy acid with an aldehyde to form a dioxanone, which then rearranges upon treatment with a Lewis acid to yield a 2,6-disubstituted tetrahydropyran-4-one. nih.gov

The Baeyer-Villiger rearrangement is another powerful transformation where a ketone is converted to an ester or a cyclic ketone to a lactone using a peroxy acid. wiley-vch.debeilstein-journals.org A ketone derivative of this compound, such as one with a keto group on the tetrahydropyran ring, could be a substrate for a Baeyer-Villiger reaction, leading to the formation of a seven-membered lactone ring. beilstein-journals.org

Sigmatropic rearrangements, such as the Claisen rearrangement , could be accessed through derivatives of this compound. For example, a Wittig reaction on the aldehyde group could generate an alkene, which, if part of an allyl vinyl ether system derived from the tetrahydropyran ring, could undergo a researchgate.netresearchgate.net-sigmatropic rearrangement.

| Rearrangement Reaction | Substrate Type | Typical Conditions | Product Type |

| Petasis-Ferrier Rearrangement | Dioxanone (from β-hydroxy acid + aldehyde) | Lewis Acid (e.g., Me₂AlCl) | 2,6-disubstituted tetrahydropyran-4-one nih.gov |

| Baeyer-Villiger Rearrangement | Cyclic Ketone Derivative | Peroxy acid (e.g., m-CPBA) | Lactone (ring-expanded) wiley-vch.debeilstein-journals.org |

| Claisen Rearrangement | Allyl vinyl ether derivative | Heat | γ,δ-Unsaturated carbonyl compound |

Mechanistic Studies of Reactions Involving this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific mechanistic studies focused exclusively on the chemical transformations of this compound. While the reactivity of aldehydes and compounds containing the tetrahydropyran (oxan) ring system are well-documented in a general sense, detailed investigations into the reaction pathways, transition states, and kinetic profiles for this particular molecule are not extensively reported.

The study of reaction mechanisms often involves a combination of experimental techniques and computational modeling to provide a detailed, step-by-step understanding of how a chemical reaction occurs. Techniques such as kinetic studies, isotopic labeling, and computational chemistry are instrumental in elucidating these pathways. symeres.com

Hypothetical Mechanistic Considerations

In the absence of direct experimental data for this compound, mechanistic insights can be inferred from the known reactivity of similar aldehydes and heterocyclic compounds.

Nucleophilic Addition: As an aldehyde, this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. The mechanism would proceed through a tetrahedral intermediate. The stereochemical outcome of such additions could be influenced by the adjacent stereocenter on the oxan ring, potentially leading to diastereoselectivity. Computational studies on related systems, such as the addition of allylsilanes to aldehydes, have been used to understand the stereochemical course of these reactions. illinois.edu

Oxidation: The oxidation of this compound to the corresponding carboxylic acid, 2-(oxan-2-yl)acetic acid, would likely proceed through a hydrate (B1144303) intermediate formed by the addition of water to the aldehyde. Subsequent removal of protons and electrons by an oxidizing agent would yield the final product. Mechanistic studies on the aerobic oxidation of alcohols to carboxylic acids catalyzed by systems like Cu/TEMPO have provided detailed insights into the roles of intermediates. rsc.org

Reduction: The reduction of the aldehyde to 2-(oxan-2-yl)ethanol would involve the delivery of a hydride ion from a reducing agent (e.g., sodium borohydride) to the carbonyl carbon. This would be followed by protonation of the resulting alkoxide.

Potential Areas for Future Mechanistic Investigation

To fully understand the reactivity of this compound, several types of mechanistic studies could be undertaken. The following table outlines potential research avenues and the insights they could provide.

| Type of Mechanistic Study | Potential Research Focus for this compound | Information Gained |

| Kinetic Studies | Measuring the rate of reaction under various conditions (e.g., changing reactant concentrations, temperature). | Determination of the reaction order, rate constants, and activation energy. |

| Isotopic Labeling | Synthesizing isotopically labeled this compound (e.g., with Deuterium, Carbon-13, or Oxygen-18) and tracing the label in the products. symeres.com | Elucidation of bond-breaking and bond-forming steps, and identification of key intermediates. symeres.com |

| Computational Chemistry | Using methods like Density Functional Theory (DFT) to model the reaction pathways. mdpi.com | Calculation of the energies of reactants, transition states, and products to predict the most likely reaction mechanism and stereochemical outcomes. researchgate.netcore.ac.uk |

| Stereochemical Studies | Analyzing the stereochemistry of products formed from reactions of chiral this compound. | Understanding the influence of the existing stereocenter on the stereochemical course of the reaction (i.e., diastereoselectivity). |

Detailed experimental and computational work is necessary to move from these general hypotheses to a concrete understanding of the mechanistic landscape of this compound. Such studies would be valuable for controlling the outcomes of its reactions in synthetic applications.

Iv. Advanced Analytical Techniques for 2 Oxan 2 Yl Acetaldehyde and Its Derivatives

Spectroscopic Characterization of 2-(oxan-2-yl)acetaldehyde

Spectroscopy is fundamental to the structural elucidation of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each offer unique insights into the molecule's atomic connectivity and composition.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the protons on the carbon adjacent to the carbonyl group, and the protons of the oxane ring. vanderbilt.edu

Aldehydic Proton (CHO): This proton is highly deshielded and appears as a characteristic triplet in the downfield region of the spectrum, typically around δ 9.7-9.8 ppm. Its multiplicity as a triplet is due to coupling with the two adjacent protons of the CH₂ group.

Methylene (B1212753) Protons (CH₂CHO): The two protons on the carbon alpha to the carbonyl group are diastereotopic. They are expected to appear as a multiplet, likely a doublet of doublets, in the range of δ 2.4-2.6 ppm.

Oxane Ring Protons: The protons on the tetrahydropyran (B127337) ring will appear in the more upfield region, generally between δ 1.4 and 4.0 ppm. The proton at the C2 position, being attached to a carbon bearing two oxygen atoms (one from the ring and one from the side chain), will be the most downfield of the ring protons. The remaining methylene protons on the ring (at C3, C4, C5, and C6) will produce complex overlapping multiplets.

For comparison, the related compound 2-((2R,6S)-6-phenyl-5,6-dihydro-2H-pyran-2-yl)acetaldehyde shows its aldehydic proton as a triplet at δ 9.81 ppm and the adjacent methylene protons as a multiplet at δ 2.63 ppm, which supports the expected chemical shifts for the saturated analogue. ambeed.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear significantly downfield, with an expected chemical shift greater than 200 ppm. clockss.org For instance, the carbonyl carbon in acetaldehyde (B116499) resonates at approximately 200.5 ppm. rsc.org

Oxane Ring Carbons: The carbons of the tetrahydropyran ring are expected in the range of δ 20-80 ppm. The C2 carbon, bonded to the oxygen atom and the acetaldehyde side chain, would be the most downfield of this group, likely in the δ 70-80 ppm range. The other ring carbons (C3, C4, C5, C6) will appear further upfield.

Methylene Carbon (CH₂CHO): The carbon alpha to the carbonyl group is expected to have a chemical shift in the region of δ 45-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Aldehyde | CHO | ~9.7 - 9.8 (t) | >200 |

| Methylene (alpha to C=O) | CH₂CHO | ~2.4 - 2.6 (m) | ~45 - 55 |

| Oxane Ring (C2) | O-CH-CH₂ | ~3.5 - 4.0 (m) | ~70 - 80 |

| Oxane Ring (C6) | O-CH₂-C | ~3.4 - 3.8 (m) | ~65 - 70 |

| Oxane Ring (C3, C4, C5) | CH₂ | ~1.4 - 1.9 (m) | ~20 - 35 |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the aldehyde and ether functional groups.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. This is a highly characteristic peak for aliphatic aldehydes.

Aldehydic C-H Stretch: Two distinct, medium-intensity bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹. These are characteristic of the C-H bond of the aldehyde group and are useful for distinguishing aldehydes from ketones.

C-O-C Stretch: A strong band associated with the asymmetric stretching of the C-O-C bond in the tetrahydropyran ring is expected to appear in the 1150-1050 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds of the methylene and methine groups will be present in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. researchgate.net

C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, typically in the same 1720-1740 cm⁻¹ region, though its intensity may vary.

Skeletal Vibrations: The vibrations of the tetrahydropyran ring skeleton would produce a series of peaks in the fingerprint region (<1500 cm⁻¹).

Table 2: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (CHO) | C-H Stretch | ~2820 and ~2720 | Medium |

| Carbonyl (C=O) | C=O Stretch | ~1720 - 1740 | Strong, Sharp |

| Ether (C-O-C) | C-O Stretch | ~1150 - 1050 | Strong |

| Alkyl (CH₂, CH) | C-H Stretch | ~2850 - 3000 | Medium to Strong |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

For this compound (molecular weight: 128.15 g/mol ), the mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 128, although it may be weak for an aliphatic aldehyde. vanderbilt.edu The fragmentation pattern is predictable based on the functional groups present.

α-Cleavage: The most common fragmentation pathways for aldehydes involve cleavage of the bonds adjacent to the carbonyl group.

Loss of a hydrogen radical (H•) from the aldehyde group would result in a prominent peak at m/z = 127 (M-1).

Loss of the formyl radical (•CHO) would lead to a fragment at m/z = 99 (M-29), corresponding to the tetrahydropyranylmethyl cation.

Cleavage of the Tetrahydropyran Ring: The oxane ring can also undergo fragmentation. A characteristic fragmentation for tetrahydropyran derivatives is the cleavage adjacent to the ring oxygen, followed by rearrangement. A significant peak is often observed at m/z = 85, corresponding to the loss of the acetaldehyde side chain and a hydrogen atom, leading to a stable oxonium ion.

McLafferty Rearrangement: While less direct, a McLafferty-type rearrangement could occur, leading to characteristic neutral losses, though this is more common in longer-chain aldehydes. vanderbilt.edu

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental formula C₇H₁₂O₂.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [C₇H₁₁O₂]⁺ | Loss of H• from aldehyde (M-1) |

| 99 | [C₆H₁₁O]⁺ | Loss of •CHO (M-29) |

| 85 | [C₅H₉O]⁺ | Cleavage of the oxane ring |

Infrared (IR) and Raman Spectroscopy of this compound

Chromatographic Methods for Purification and Analysis of this compound

Chromatography is essential for the separation, purification, and quantitative analysis of this compound. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical goals.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Methodology: The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A common detector for aldehydes is the Flame Ionization Detector (FID), which offers high sensitivity.

Stationary Phases: A mid-polarity stationary phase, such as one containing cyanopropylphenyl polysiloxane, is often effective for separating aldehydes and other oxygenated compounds.

Derivatization: For enhanced sensitivity and selectivity, especially in complex matrices, this compound can be derivatized prior to GC analysis. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, less volatile hydrazone that can be readily detected.

GC-MS: Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the compound based on both its retention time and its mass spectrum. This is a powerful tool for confirming the presence of this compound in a mixture.

HPLC is a versatile technique that can be used for both the analysis and purification of this compound, particularly when the compound is part of a non-volatile mixture or is thermally sensitive.

Methodology: The sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases.

Derivatization and Detection: Since this compound lacks a strong chromophore, direct UV detection would be insensitive. Therefore, derivatization is almost always required for trace analysis. Reaction with DNPH is the most common approach, producing a 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the UV-Vis region (around 365 nm). This allows for highly sensitive and selective quantification.

Stationary and Mobile Phases: Reversed-phase HPLC is the most common mode used for analyzing DNPH derivatives. A C18 column is typically employed as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) and/or methanol (B129727) and water, often with a buffer.

Preparative HPLC: For purification, preparative-scale HPLC can be used to isolate this compound from a reaction mixture. In this case, detection might be achieved using a refractive index (RI) detector if derivatization is not desired.

Gas Chromatography (GC) for this compound Analysis

Chiral Analysis of Enantiomeric Forms of this compound (if applicable)

The presence of a stereocenter at the 2-position of the oxane ring means that this compound can exist as a pair of enantiomers. The separation and analysis of these enantiomers are critical, as different enantiomeric forms of a molecule can exhibit distinct biological activities. While specific chiral analysis methods for this compound are not extensively documented in publicly available literature, the analytical approaches for analogous tetrahydropyran derivatives are well-established, with chiral High-Performance Liquid Chromatography (HPLC) being a primary technique.

In the synthesis of functionalized tetrahydropyran rings, such as those formed via asymmetric hetero-Diels-Alder reactions, chiral HPLC is instrumental in determining the enantiomeric excess (ee) of the products. nih.gov For instance, the enantiomeric purity of cycloadducts leading to tetrahydropyran structures has been successfully quantified using this method. nih.gov

General Approach for Chiral HPLC Analysis of Tetrahydropyran Derivatives:

A typical methodology involves the use of a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

Columns: Commercially available chiral columns, such as those with cellulose (B213188) or amylose-based CSPs (e.g., Chiralcel® or Chiralpak® series), are commonly employed.

Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is optimized to achieve the best separation. whiterose.ac.uk

Detection: A UV detector is often used for the analysis, with the detection wavelength chosen based on the chromophores present in the molecule. williams.edu

The enantiomeric excess of novel tetrahydropyran-4-ones has been determined using chiral HPLC analysis, highlighting the versatility of this technique for the stereochemical investigation of oxane derivatives. nih.gov The development of catalytic asymmetric methods for synthesizing chiral tetrahydropyrans relies heavily on accurate ee determination by chiral HPLC. williams.edu

Table 1: Illustrative Chiral HPLC Conditions for Tetrahydropyran Analogs

| Parameter | Condition | Reference |

| Column | Chiralcel OD-H | williams.edu |

| Mobile Phase | 4% EtOH/hexanes | williams.edu |

| Flow Rate | 1.0 mL/min | williams.edu |

| Detection | UV at 254 nm | williams.edu |

This table is illustrative of typical conditions used for chiral analysis of tetrahydropyran derivatives and is not specific to this compound.

Beyond HPLC, chiral gas chromatography (GC) represents another powerful technique for the separation of volatile enantiomers. researchgate.netuni-muenchen.de For compounds like this compound, derivatization to a more volatile and thermally stable analogue might be necessary. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can provide excellent resolution of enantiomers. chromatographyonline.com

X-ray Crystallography of this compound Derivatives (if available)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. While there is no specific X-ray crystal structure for this compound in the available literature, the structures of numerous tetrahydropyran (oxane) derivatives have been successfully elucidated using this technique. nih.govacs.org

The process generally involves the following steps:

Synthesis and Derivatization: A suitable crystalline derivative of the molecule of interest is synthesized. For a reactive aldehyde like this compound, this would likely involve conversion to a more stable, crystalline solid such as a hydrazone, an oxime, or a cyclic acetal (B89532).

Crystal Growth: Single crystals of the derivative are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions.

For example, the structure of a highly functionalized tetrahydropyran, a 2-acetamido-1,5-anhydro-2-deoxy-d-glucitol derivative, was confirmed by X-ray crystallography. nih.gov The analysis revealed a slightly distorted chair (⁴C₁) conformation for the pyranose ring. nih.gov Similarly, X-ray crystallography has been used to confirm the absolute stereochemistry of C-aryl-tetrahydropyran derivatives synthesized via a Heck redox-relay strategy. acs.org

Table 2: Representative Crystallographic Data for a Tetrahydropyran Derivative

| Parameter | Value |

| Compound | 2-acetamido-1,5-anhydro-4,6-O-benzylidene-2-deoxy-D-glucitol (8f) nih.gov |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 14.85 |

| c (Å) | 19.12 |

| Pyranose Conformation | Distorted chair (⁴C₁) |

This data is for a representative tetrahydropyran derivative and not this compound itself. Data extracted from a study by Ghorai et al. nih.gov

The insights gained from the X-ray crystal structures of related tetrahydropyran derivatives are invaluable for understanding the conformational preferences of the oxane ring and the spatial arrangement of its substituents. This information is crucial for designing new synthetic routes and for structure-activity relationship (SAR) studies in drug discovery. acs.org

V. Applications of 2 Oxan 2 Yl Acetaldehyde in Complex Organic Synthesis

2-(oxan-2-yl)acetaldehyde as a Building Block for Natural Product Synthesis

The synthesis of natural products often relies on the strategic use of chiral building blocks to construct complex molecular architectures. While aldehydes are common precursors in these synthetic endeavors, there is no specific information available in peer-reviewed literature detailing the use of this compound in the synthesis of terpenoids, alkaloids, or polyketides.

Role in the Synthesis of Terpenoids

Terpenoids are a vast class of natural products built from isoprene (B109036) units. Their synthesis often involves key C-C bond-forming reactions where aldehydes can act as electrophiles. However, no studies have been identified that specifically employ this compound for the construction of terpenoid skeletons.

Contributions to the Synthesis of Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Synthetic routes to alkaloids frequently utilize aldehydes in reactions like the Pictet-Spengler or Mannich reactions. Despite the potential for this compound to participate in such transformations, there is no documented evidence of its use in the total synthesis of any alkaloid.

This compound in the Synthesis of Pharmaceutical Intermediates

Pharmaceutical synthesis relies heavily on the availability of a wide array of chemical building blocks. While heterocyclic moieties are common in drug molecules, and aldehydes are crucial for many synthetic transformations, there is a lack of specific, published research detailing the application of this compound as an intermediate in the synthesis of active pharmaceutical ingredients.

Utilization of this compound in Agrochemical Synthesis

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is an active area of chemical research. As with pharmaceuticals, heterocyclic compounds are often key structural motifs. However, no patents or research articles have been found that describe the use of this compound in the synthesis of agrochemical products.

This compound in Materials Science Applications

In materials science, aldehydes can be used as monomers or cross-linking agents in the synthesis of polymers and other materials. The bifunctional nature of this compound could theoretically lend itself to such applications. Phenylacetaldehyde, for instance, is used in polyester (B1180765) synthesis. wikipedia.org However, there is no available literature to suggest that this compound has been investigated or utilized in the development of new materials.

Diversification Strategies Using this compound

Diversification strategies in organic synthesis aim to create a wide array of structurally distinct molecules from a common starting point. This compound is an exemplary scaffold for such approaches, primarily through Diversity-Oriented Synthesis (DOS). DOS focuses on the deliberate and efficient synthesis of structurally diverse compounds, moving beyond simple appendage diversity to vary the core molecular framework, stereochemistry, and functional groups. scispace.com The oxan moiety, a privileged structure in many natural products, provides a robust and stereochemically rich core that can be elaborated upon using the reactive aldehyde handle. researchgate.net

The synthesis of compound libraries from this compound leverages the principles of Diversity-Oriented Synthesis (DOS) to generate collections of molecules with significant structural variety. scispace.comcam.ac.uk The tetrahydropyran (B127337) (oxan) ring is a common motif in a vast number of natural products, making it an excellent starting point for creating libraries of non-natural, yet biologically relevant, compounds. researchgate.netnih.gov The aldehyde functionality of this compound serves as a versatile reactive handle for a multitude of chemical transformations, allowing for the rapid introduction of appendage and stereochemical diversity.

A key strategy in DOS is the use of branching reaction pathways, where a single substrate is subjected to different reaction conditions to produce a variety of molecular skeletons. cam.ac.uk For this compound, this can be achieved by exploiting the reactivity of the aldehyde group in various multicomponent reactions, cycloadditions, and other complexity-generating transformations. For instance, aminocatalytic methods can be employed to generate complex chiral scaffolds from simple carbonyl compounds. encyclopedia.pub The aldehyde can participate in reactions such as aldol (B89426) condensations, Mannich reactions, and Wittig-type olefination reactions, each leading to a different class of compounds.

The following table outlines potential diversification reactions starting from this compound and the corresponding classes of compounds that can be generated, forming the basis of a diverse chemical library.

| Reaction Type | Reactant(s) | Resulting Compound Class | Potential for Diversity |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylides | Alkenes | Variation of the ylide component introduces diverse substituents. |

| Aldol Condensation | Ketones or other aldehydes | β-Hydroxy aldehydes/ketones or α,β-unsaturated aldehydes/ketones | A wide range of carbonyl partners can be used to build molecular complexity. |

| Mannich Reaction | An amine and another carbonyl compound | β-Amino carbonyl compounds | Three-component reaction allowing for significant variation in all reactants. |

| Reductive Amination | Amines and a reducing agent | Substituted amines | Access to a large library of secondary and tertiary amines by varying the amine component. |

| [4+2] Cycloaddition (Diels-Alder) | Dienes (after conversion of aldehyde to a dienophile) | Cyclohexene derivatives | Generates stereochemically rich cyclic systems with varied substitution patterns. cam.ac.uk |

| Ugi Reaction | An amine, a carboxylic acid, and an isocyanide | α-Acylamino carboxamides | A four-component reaction that can rapidly generate a highly diverse library of peptide-like molecules. |

The synthesis of such libraries provides a powerful tool for screening against various biological targets to identify novel bioactive molecules. nih.gov

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into molecules and materials after their initial assembly. researchgate.netresearchgate.net While often associated with the modification of large structures like metal-organic frameworks (MOFs) or porous organic cages, the principles of PSM can also be applied to smaller molecules, particularly in the context of bioconjugation and materials science. rsc.orgchemrxiv.org A molecule containing the this compound motif can be incorporated into a larger scaffold, such as a peptide, polymer, or oligonucleotide, with the aldehyde group serving as a latent handle for subsequent chemical transformations.

The aldehyde is an ideal functional group for PSM due to its selective reactivity under mild conditions, which is crucial for modifying complex biomolecules without compromising their structural integrity. For example, the aldehyde can be selectively targeted in the presence of other functional groups like carboxylic acids and amides, which are common in biological macromolecules.

Key PSM reactions that can be performed on a scaffold functionalized with a this compound unit include:

Oxime and Hydrazone Ligation: The reaction of the aldehyde with aminooxy or hydrazine-containing molecules to form stable oxime or hydrazone linkages is a cornerstone of bioconjugation chemistry. This allows for the attachment of a wide range of functionalities, such as fluorescent dyes, affinity tags, or drug molecules.

Pictet-Spengler Reaction: This reaction between a β-arylethylamine and an aldehyde leads to the formation of a tetrahydroisoquinoline ring system. If the this compound moiety is part of a peptide containing a tryptophan residue, an intramolecular Pictet-Spengler reaction can be used to create a rigid, polycyclic structure, thereby constraining the peptide conformation.

Reductive Amination: As mentioned previously, this reaction can be used to couple primary or secondary amines to the aldehyde. In a PSM context, this is useful for attaching amine-containing ligands or for crosslinking materials.

The table below details potential post-synthetic modifications involving the aldehyde group of a this compound-containing scaffold.

| PSM Reaction | Modifying Reagent | Resulting Linkage/Structure | Application |

|---|---|---|---|

| Oxime Ligation | Aminooxy-functionalized molecule (e.g., dye, biotin) | Oxime | Bioconjugation, labeling of biomolecules. |

| Hydrazone Ligation | Hydrazine or hydrazide-functionalized molecule | Hydrazone | Attachment of payloads, formation of dynamic covalent libraries. |

| Pictet-Spengler Reaction | β-arylethylamine (e.g., Tryptamine) | Tetrahydro-β-carboline | Peptide cyclization and stapling. |

| Thiazolidine/Oxazolidine Formation | Cysteine or other β-aminothiols/alcohols | Thiazolidine/Oxazolidine ring | Site-specific modification of peptides and proteins. |

Through these diversification strategies, this compound emerges as a versatile and powerful tool in modern organic synthesis, enabling the exploration of new chemical space and the development of novel functional molecules.

Vi. Theoretical and Computational Studies of 2 Oxan 2 Yl Acetaldehyde

Quantum Chemical Calculations on 2-(oxan-2-yl)acetaldehyde

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure dictates the fundamental chemical and physical properties of this compound. Quantum chemical calculations can map the distribution of electrons within the molecule, identifying regions of high or low electron density, which are crucial for reactivity.

Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have significant contributions from the lone pairs of the ether oxygen in the oxane ring and the aldehyde oxygen. The LUMO is anticipated to be localized on the π* antibonding orbital of the carbonyl group (C=O), making the carbonyl carbon the primary electrophilic site.

Calculations of atomic charges reveal the polarity of bonds. The oxygen atoms of the ether and aldehyde groups are highly electronegative and thus carry partial negative charges, while the adjacent carbon atoms carry partial positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.

Table 1: Hypothetical Calculated Electronic Properties for this compound (Note: These values are illustrative and represent typical results from a DFT calculation, not specific published data.)

| Property | Predicted Value/Description |

| HOMO Energy | -7.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | ~2.5 D |

| Mulliken Atomic Charges | Aldehyde Oxygen: ~ -0.5eCarbonyl Carbon: ~ +0.4eEther Oxygen: ~ -0.4e |

This compound is a flexible molecule with multiple possible conformations due to the puckering of the oxane ring and rotation around the single bond connecting the ring to the acetaldehyde (B116499) side chain.

The six-membered oxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The acetaldehyde substituent at the C2 position can be oriented in either an axial or an equatorial position. Computational studies consistently show that for monosubstituted cyclohexanes and related heterocycles, the equatorial conformation is significantly more stable than the axial one due to the avoidance of 1,3-diaxial steric clashes. Therefore, the equatorial conformer of this compound is predicted to be the global minimum.

Furthermore, rotation around the C2-C(aldehyde) bond leads to different rotamers. The relative orientation of the aldehyde group with respect to the oxane ring would be studied to find the most stable arrangement, which is typically a staggered conformation that minimizes steric hindrance.

Table 2: Hypothetical Relative Energies of Key Conformations (Note: Energies are relative to the most stable conformer. These values are illustrative.)

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Chair 1 | Equatorial | 0.0 | >99% |

| Chair 2 | Axial | ~2.5 | <1% |

| Twist-Boat | - | >5.0 | <<<1% |

Electronic Structure of this compound

Molecular Dynamics Simulations of this compound Interactions

While quantum chemistry describes a static molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.org MD simulations model the interactions between the atoms of this compound and its surrounding environment, such as a solvent, by applying classical mechanics. williams.edu

Table 3: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Example Value/Type | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Represents the solvent molecules |

| Simulation Time | 100 ns | To sample a sufficient range of molecular motions |

| Temperature | 298 K (25 °C) | Simulates standard ambient conditions |

| Pressure | 1 atm | Simulates standard ambient conditions |

| Primary Output | Atomic trajectories | Provides data for analyzing dynamic properties |

Reaction Mechanism Elucidation via Computational Modeling for this compound

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying reactions such as its oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic addition to the carbonyl group.

Using methods like DFT, chemists can map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For instance, the mechanism of the reduction of the aldehyde group by a hydride source (e.g., from sodium borohydride) could be modeled. The calculations would show the approach of the nucleophile to the electrophilic carbonyl carbon, the formation of a new C-H bond, the breaking of the C=O π-bond, and the subsequent protonation of the resulting alkoxide. pnnl.gov

Table 4: Hypothetical Calculated Energies for a Reaction Pathway (e.g., Aldehyde Reduction) (Note: Values are illustrative.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H⁻ | 0.0 |

| Transition State | Hydride attacking carbonyl carbon | +10.5 |

| Intermediate | Alkoxide intermediate | -15.0 |

| Products | 2-(oxan-2-yl)ethanol | -30.0 |

Prediction of Reactivity and Selectivity in this compound Reactions

Computational models can also predict the reactivity and selectivity of chemical reactions. By analyzing the electronic structure, one can forecast which sites on the molecule are most susceptible to attack by different types of reagents.

Reactivity Descriptors : Indices derived from quantum chemical calculations, such as frontier molecular orbital densities, electrostatic potential maps, and Fukui functions, can quantify the reactivity of each atom in the molecule. For this compound, these descriptors would confirm the high electrophilicity of the carbonyl carbon, making it the primary target for nucleophiles. The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) would be identified as the most acidic protons, susceptible to removal by a strong base to form an enolate.

Regioselectivity and Stereoselectivity : In reactions with multiple possible outcomes, computational modeling can predict the major product by comparing the activation energies of the competing pathways. For example, if a nucleophile could potentially react at either the carbonyl carbon or substitute at the C2 position of the ring, calculating the energy barriers for both routes would indicate the more favorable process. Similarly, for reactions creating a new chiral center, the transition state energies for the formation of different stereoisomers can be compared to predict the diastereoselectivity or enantioselectivity of the reaction.

Table 5: Hypothetical Reactivity Descriptors for Key Atoms (Note: Values are illustrative and qualitative.)

| Atom | Type of Reactivity | Governing Factor | Predicted Reactivity |

| Carbonyl Carbon | Electrophilic | High LUMO density, positive charge | High |

| Carbonyl Oxygen | Nucleophilic, Basic | High HOMO density, negative charge | Moderate |

| α-Carbon Hydrogens | Acidic | Stabilization of conjugate base (enolate) | Moderate |

| Ether Oxygen | Nucleophilic, Basic | Lone pair availability | Low to Moderate |

Vii. Future Directions and Challenges in 2 Oxan 2 Yl Acetaldehyde Research

Development of Novel Synthetic Routes to 2-(oxan-2-yl)acetaldehyde

The advancement of synthetic chemistry continually demands more efficient, selective, and sustainable methods for producing valuable chemical intermediates. For this compound, future research will likely focus on overcoming the limitations of current synthetic protocols, such as those that may involve racemic mixtures or harsh reaction conditions. vulcanchem.com

| Potential Synthetic Approach | Key Features | Associated Challenges |

| Catalytic Asymmetric Synthesis | Use of chiral metal complexes (e.g., BINAP-metal complexes) to produce enantiomerically pure this compound. vulcanchem.com | Catalyst cost, sensitivity, and optimization for high enantiomeric excess. |

| Biocatalytic One-Pot Synthesis | Employs whole-cell catalysts or enzymes for a multi-step reaction sequence in a single vessel under mild conditions (e.g., 30–35 °C). | Requires development and optimization of specific enzyme systems; potential for enzyme inhibition by substrates or products. researchgate.net |

| Flow Chemistry | Continuous processing for improved safety, scalability, and control over reaction parameters. | Initial setup costs; optimization of flow conditions for multi-step syntheses. |

| Green Chemistry Approaches | Utilization of renewable starting materials, eco-friendly solvents (e.g., water), and energy-efficient methods like microwave or ultrasound irradiation. mdpi.comresearchgate.net | Ensuring high yields and purity under green conditions; catalyst stability and reusability. |

Exploration of Undiscovered Reactivity of this compound

The reactivity of this compound is largely dictated by its aldehyde functionality, which readily participates in reactions with various nucleophiles. sigmaaldrich.com However, the interplay between the aldehyde and the adjacent oxane ring may give rise to unique and unexplored reactivity patterns.

Future research should investigate its participation in complex cascade reactions, where multiple bonds are formed in a single operation. beilstein-journals.orgbeilstein-journals.org Organocatalyzed multicomponent reactions, for instance, could leverage the compound's structure to build stereochemically dense cyclohexenals or other complex scaffolds. beilstein-journals.org The oxane ring itself can influence the stereochemical outcome of reactions at the aldehyde center. Additionally, exploring its reactivity in cycloaddition reactions or as a partner in photoredox catalysis could unveil novel chemical transformations. The study of its behavior under Pictet-Spengler conditions, a reaction known for generating β-carboline structures from other aldehydes, could also be a fruitful area of research. rsc.org

Innovative Applications of this compound in Chemical Synthesis

As a versatile building block, this compound holds significant promise for the synthesis of more complex and valuable molecules. sigmaaldrich.com Its bifunctional nature allows it to serve as a linchpin in the assembly of natural products, pharmaceuticals, and agrochemicals.

Future applications could focus on its use as a key intermediate in the total synthesis of complex natural products containing the tetrahydropyran (B127337) motif. The aldehyde group provides a handle for chain extension and functionalization, while the oxane ring imparts specific structural and conformational properties. In medicinal chemistry, it could be used to generate libraries of novel compounds for drug discovery programs, where the oxane ring can act as a polar, hydrogen-bond accepting feature to modulate pharmacokinetic properties. vulcanchem.com For example, it could be a precursor for synthesizing derivatives used as probes or inhibitors in biochemical studies.

Sustainable and Economical Production of this compound

The industrial viability of any chemical process is heavily dependent on its sustainability and economic feasibility. For this compound, moving away from traditional, resource-intensive methods is a critical challenge. Current industrial processes for related simple aldehydes, like the Wacker process for acetaldehyde (B116499), rely on petrochemical feedstocks and can have a significant carbon footprint. eurekalert.orgepfl.ch

A major future direction is the development of production routes from renewable biomass. For instance, processes that convert cellulosic materials into platform chemicals like levoglucosenone (B1675106) could potentially be adapted to produce precursors for this compound. beilstein-journals.org Another promising avenue is the electrochemical reduction of carbon dioxide (CO₂) into acetaldehyde, which could then be further functionalized. eurekalert.orgbioengineer.org While still in early stages for complex aldehydes, this approach addresses both CO₂ emissions and reliance on fossil fuels. epfl.ch The implementation of green chemistry principles, such as using water as a solvent, minimizing waste, and designing for energy efficiency, will be paramount. mdpi.comresearchgate.net

| Sustainability Aspect | Future Research Focus | Potential Impact |

| Feedstock | Transition from petrochemicals to renewable biomass or CO₂. eurekalert.orgbeilstein-journals.org | Reduced carbon footprint; creation of a circular economy. bioengineer.org |

| Catalysis | Development of highly selective and reusable catalysts (e.g., copper-based for CO₂ reduction). epfl.ch | Increased efficiency; lower production costs; reduced waste. |

| Process | Adoption of one-pot syntheses, flow chemistry, and biocatalysis. researchgate.net | Simplified operations; enhanced safety; lower energy consumption. |